2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline
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Overview
Description
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline is a chemical compound with the molecular formula C18H22BrN3. It is known for its applications in various fields, including medicinal chemistry and material science. The compound features a benzylpiperazine moiety attached to a brominated aniline ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The compound contains a benzylpiperazine moiety, which is a common structural feature in many pharmaceuticals. Benzylpiperazine derivatives have been reported to interact with various targets, including serotonin and dopamine receptors .
Biochemical Pathways
Modulation of serotonin and dopamine receptors can influence numerous biochemical pathways related to mood, appetite, sleep, and other physiological processes .
Pharmacokinetics
Many benzylpiperazine derivatives are known to be well absorbed and metabolized by the liver .
Result of Action
Modulation of serotonin and dopamine receptors can have wide-ranging effects on mood, behavior, and physiology .
Biochemical Analysis
Biochemical Properties
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline has been found to interact with carbonic anhydrase (CA), a metalloenzyme expressed in higher vertebrates including humans . The inhibitory potential of this compound against human CAI and CAII was evaluated .
Molecular Mechanism
Molecular docking studies of this compound with CAII showed this compound fits nicely in the active site of CAII and it interacts with the zinc ion (Zn2+) along with three histidine residues in the active site .
Metabolic Pathways
Given its interaction with carbonic anhydrases, it could potentially influence pathways involving these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline typically involves the reaction of 5-bromo-2-nitrobenzyl chloride with 1-benzylpiperazine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. Common reagents used in this synthesis include sodium borohydride or hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the benzylpiperazine moiety.
Reduction: The primary amine derivative.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares the benzylpiperazine moiety but differs in its chromenone structure.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds contain a piperazine ring similar to 2-[(4-Benzylpiperazin-1-yl)methyl]-5-bromoaniline but are based on a cinnoline scaffold.
Uniqueness
This compound is unique due to its specific combination of a benzylpiperazine moiety and a brominated aniline ring. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-bromoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3/c19-17-7-6-16(18(20)12-17)14-22-10-8-21(9-11-22)13-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMAXTRHGDZETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=C(C=C(C=C3)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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